2-(Cyclopentylmethoxy)pyrazine

Description

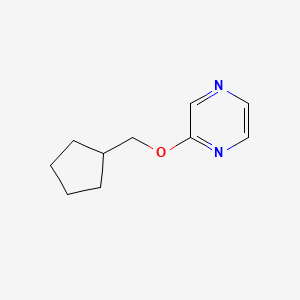

Pyrazine (C₄H₄N₂) is a six-membered heterocyclic aromatic compound with two nitrogen atoms at the 1,4-positions . Substituted pyrazines are critical in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties . 2-(Cyclopentylmethoxy)pyrazine is a derivative featuring a cyclopentylmethoxy (-O-CH₂-C₅H₉) substituent at the C-2 position. This bulky alkoxy group introduces unique steric and electronic effects, distinguishing it from simpler pyrazine analogs.

Properties

IUPAC Name |

2-(cyclopentylmethoxy)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-4-9(3-1)8-13-10-7-11-5-6-12-10/h5-7,9H,1-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSAPDJERVCNPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylmethoxy)pyrazine typically involves the reaction of cyclopentylmethanol with pyrazine in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where cyclopentylmethanol is reacted with pyrazine in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions and typically requires heating to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylmethoxy)pyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Pyrazine N-oxides.

Reduction: Dihydropyrazine derivatives.

Substitution: Halogenated or sulfonated pyrazine derivatives.

Scientific Research Applications

2-(Cyclopentylmethoxy)pyrazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylmethoxy)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyclopentylmethoxy group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Structural and Electronic Effects

Substituents on pyrazine significantly alter its reactivity, solubility, and interaction with biological or material systems. Key comparisons include:

Physicochemical Properties

| Property | This compound | 2-Methoxypyrazine | 2-Isopropylpyrazine |

|---|---|---|---|

| LogP (Lipophilicity) | High (~3.5 estimated) | Moderate (~1.2) | High (~2.8) |

| Water Solubility | Low | Moderate | Low |

| Volatility | Low | High | Moderate |

- The cyclopentylmethoxy group enhances lipophilicity, making the compound more suitable for lipid-rich environments but less soluble in aqueous media compared to methoxy derivatives .

- Reduced volatility compared to 2-methoxypyrazine (a flavor compound in wines) may limit its use in fragrance applications .

Key Research Findings

Substituent Position Sensitivity : Pyrazine derivatives with substituents at C-2 (e.g., methoxy, isopropyl) show distinct electronic behaviors compared to C-3 or C-5 positions. For example, 2-methoxy-5-isopropylpyrazine exhibits higher volatility and flavor potency than its C-3-substituted analogs .

Steric vs. Electronic Trade-offs : While the cyclopentylmethoxy group enhances lipophilicity, its steric bulk may reduce binding affinity to proteins or enzymes compared to smaller alkoxy groups, as seen in pyrazine-carboxamide inhibitors .

Synthetic Challenges : Introducing bulky groups like cyclopentylmethoxy requires optimized coupling conditions (e.g., palladium catalysts) to avoid steric hindrance, as demonstrated in pyrazine amide syntheses .

Biological Activity

2-(Cyclopentylmethoxy)pyrazine is an organic compound belonging to the pyrazine class, characterized by its nitrogen-containing heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

- IUPAC Name : this compound

- CAS Number : 2196218-20-7

- Molecular Formula : C10H14N2O

- Molecular Weight : 178.23 g/mol

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism behind its antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways, although further research is needed to elucidate these pathways fully.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound has been observed to cause G1 phase arrest in certain cancer cell lines, preventing further cell division.

- Apoptotic Pathways : It activates caspase cascades leading to programmed cell death, which is crucial for eliminating malignant cells.

The following table summarizes the effects of this compound on different cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Induction of apoptosis |

| MCF-7 | 15 | Cell cycle arrest and apoptosis |

| A549 | 20 | Reactive oxygen species (ROS) generation |

The biological activity of this compound can be attributed to its interaction with specific molecular targets in cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.

- Receptor Modulation : It can bind to receptors on cell membranes, modulating signaling pathways associated with growth and survival.

Case Studies

-

Study on Antimicrobial Effects :

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various pyrazine derivatives, including this compound, against resistant bacterial strains. The results indicated a promising profile for this compound, suggesting further development as a potential therapeutic agent . -

Study on Anticancer Activity :

Research conducted at a leading cancer research institute explored the effects of this compound on breast cancer cells. The findings revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis via mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.